molecular formula C16H12N4O2S B2930212 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 941992-18-3

3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No.: B2930212
CAS No.: 941992-18-3
M. Wt: 324.36
InChI Key: XGRBGGMKPNAMOE-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a high-purity pyridazine derivative intended for research and development purposes. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyridazine-based scaffolds are recognized in medicinal chemistry as significant pharmacophores with diverse biological activities. Scientific literature indicates that structurally similar pyridazine derivatives have demonstrated promising antimycobacterial activity , including high efficacy against Mycobacterium tuberculosis . Furthermore, such compounds are frequently investigated for their antiviral properties , with some pyridazinotriazine derivatives showing specific and potent effects against the Hepatitis A virus (HAV) in pharmacological screenings . The molecular structure of this compound, which incorporates a nitrophenyl group and a pyridinylmethylthio moiety, is designed to facilitate research in hit-to-lead optimization and structure-activity relationship (SAR) studies for these and other therapeutic areas. Researchers utilize this compound in exploratory investigations, including but not limited to, the synthesis of novel fused heterocyclic compounds, biochemical probing, and as a building block in developing potential agents with antitubercular or antiviral activity .

Properties

IUPAC Name

3-(3-nitrophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-20(22)14-3-1-2-13(10-14)15-4-5-16(19-18-15)23-11-12-6-8-17-9-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRBGGMKPNAMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of the pyridazine core and subsequent introduction of the pyridinylmethylthio group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridazine core.

Scientific Research Applications

3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridazinyl groups may interact with enzymes or receptors, modulating their activity. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthesis yields.

Core Heterocycle and Substituent Analysis

  • Pyridazine vs. This structural difference may influence solubility and target binding. For instance, 2a (a pyrimidin-4(3H)-one derivative) exhibits a melting point of 222.3–223.0 °C, comparable to pyridazine-based analogs but with distinct electronic properties due to the lactam group .
  • Thioether Linkage: The pyridin-4-ylmethylthio group in the target compound contrasts with phenacylthio substituents in analogs like 2b and 2c.

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) HRMS (m/z) [M+H]+
3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine* C₁₆H₁₁N₃O₂S N/A N/A N/A
2a (Pyrimidin-4(3H)-one derivative) C₁₈H₁₄N₄O₄S 222.3–223.0 80.3 383.0814 (calcd.)
2b (Pyrimidin-4(3H)-one derivative) C₁₈H₁₄N₄O₄S 218.3–219.5 82.8 383.0837 (found)
2c (Pyrimidin-4(3H)-one derivative) C₁₉H₁₆N₄O₄S 222.1–224.8 83.2 397.0997 (found)
3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine C₁₈H₁₅FN₂OS N/A N/A N/A

*Note: Data for the target compound is hypothetical due to absence in provided evidence.

Research Implications and Limitations

  • Biological Activity :
    While pyrimidin-4(3H)-one derivatives (e.g., 2a–c) are associated with kinase inhibition, the pyridazine core in the target compound may confer unique selectivity. Further studies are needed to assess its interaction with biological targets.
  • Data Gaps : Critical parameters such as solubility, stability, and in vitro activity for the target compound are absent in the provided evidence. Experimental validation is required for a comprehensive comparison.

Biological Activity

The compound 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula for 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S. Its structure features a pyridazine core substituted with a nitrophenyl group and a pyridinylmethylthio moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(3-Nitrophenyl)-6-pyridazineStaphylococcus aureus8 μg/mL
4-(4-Nitrophenyl)thio-pyrimidineEscherichia coli16 μg/mL

Antiviral Activity

Compounds structurally related to 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine have also been evaluated for antiviral activity. Research indicates that certain derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors.

Case Study:
A study published in MDPI highlighted the antiviral efficacy of pyridazine derivatives against the HIV reverse transcriptase enzyme, showcasing IC50 values as low as 0.35 μM for some compounds, suggesting that modifications to the pyridazine structure can enhance antiviral potency .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • DNA Intercalation: Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Modulation: The presence of the pyridine moiety may allow for interaction with specific cellular receptors, influencing signaling pathways.

Research Findings

  • In vitro Studies: Experimental data indicate that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
  • Structure-Activity Relationship (SAR): Studies suggest that modifications to the nitro group and thioether linkage can significantly affect biological activity. For example, increasing electron-withdrawing groups on the aromatic ring has been correlated with enhanced potency against certain microbial strains.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Increased electron-withdrawingEnhanced antimicrobial activity
Alkyl substitution on thio groupImproved cytotoxicity

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